3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine
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Overview
Description
NGD9002 is a new generation, topology 2 selective corticotropin releasing factor-1 (CRF-1) receptor antagonist.
Scientific Research Applications
Catalysis in Chemical Reactions
3-Methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine and its related compounds have been explored in the field of catalysis. For instance, palladium complexes derived from similar pyridyl imine ligands have been used as catalysts in the methoxycarbonylation of olefins. This process is significant for producing esters from olefins, showcasing the compound's role in facilitating important chemical reactions (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Synthesis of Antimicrobial and Anticoccidial Agents
Compounds similar to this compound have been utilized in synthesizing agents with antimicrobial and anticoccidial activities. Research demonstrates their effectiveness in providing protection against certain infections, indicating the compound's potential in pharmaceutical applications (Georgiadis, 1976).
Development of Medical Imaging Tracers
Methoxy and fluorine-substituted analogs of compounds related to this compound have been synthesized for developing tracers for medical imaging. These compounds exhibit affinities for certain receptors, suggesting their use in positron emission tomography (PET) imaging for neurological studies (Tobiishi et al., 2007).
Structural and Chemical Properties
Studies on related compounds have focused on understanding their molecular structure and properties. This includes investigations into protonation sites, hydrogen bonding, and crystal structures, which are crucial for determining the potential applications and reactivity of these compounds in various scientific fields (Böck et al., 2021).
Exploring Chemical Transformations
Research on similar compounds includes the study of their chemical transformations, such as the rearrangement of certain molecular structures. These studies provide insights into the reactivity and potential applications of these compounds in synthetic chemistry and materials science (Kasturi, Govindan, Damodaran, & Subrahmanyam, 1973).
Properties
CAS No. |
666256-06-0 |
---|---|
Molecular Formula |
C20H31N5O |
Molecular Weight |
357.5 |
IUPAC Name |
3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C20H31N5O/c1-8-14(9-2)23-19-20(26-7)25-17(13(5)22-19)15-10-11-16(12(3)4)24-18(15)21-6/h10-12,14H,8-9H2,1-7H3,(H,21,24)(H,22,23) |
InChI Key |
WOFKFSYSTXMXQU-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC1=NC(=C(N=C1OC)C2=C(N=C(C=C2)C(C)C)NC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NGD9002; NGD-9002; NGD 9002; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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